p-Tolyl acetate

Catalog No.
S605522
CAS No.
140-39-6
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl acetate

CAS Number

140-39-6

Product Name

p-Tolyl acetate

IUPAC Name

(4-methylphenyl) acetate

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3

InChI Key

CDJJKTLOZJAGIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(=O)C

Solubility

slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

4-cresyl acetate, cresyl acetate, p-cresyl acetate, p-tolyl acetate, para-cresyl acetate

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C

Studies on Chemical Reactions

  • Fries Rearrangement: p-Tolyl acetate is a substrate used in studies of the Fries rearrangement, a chemical reaction that converts acylated aromatic compounds into isomeric hydroxyaryl ketones. Researchers have investigated the use of various catalysts, including zeolites, to improve the efficiency and selectivity of this reaction. Source: Sigma-Aldrich product page for p-Tolyl acetate:

Organic Synthesis

  • Total Synthesis of (−)-Incrustoporin: p-Tolyl acetate has been used as a starting material in the total synthesis of (−)-incrustoporin, a natural product with potential anti-cancer properties. This research demonstrates the potential utility of p-Tolyl acetate as a building block in the synthesis of complex organic molecules. Source: Sigma-Aldrich product page for p-Tolyl acetate:

p-Tolyl acetate, also known as para-tolyl acetate, is an organic compound with the chemical formula C₉H₁₀O₂. It is classified as a benzoate ester and is derived from para-cresol (p-cresol) and acetic acid. This compound appears as a colorless liquid with a sweet, floral odor, making it a useful ingredient in fragrances and flavorings. Its structure features a tolyl group attached to an acetate functional group, which contributes to its chemical properties and applications in various fields .

  • Hydrolysis: In the presence of water and an acid or base catalyst, p-tolyl acetate can hydrolyze to form p-cresol and acetic acid.
    p Tolyl acetate+H2Op Cresol+Acetic acid\text{p Tolyl acetate}+\text{H}_2\text{O}\rightarrow \text{p Cresol}+\text{Acetic acid}
  • Fries Rearrangement: This reaction involves the rearrangement of p-tolyl acetate in the presence of aluminum chloride, yielding o-hydroxyketone as the primary product. This reaction showcases the compound's reactivity under specific conditions .
  • Esterification: p-Tolyl acetate can also be synthesized through esterification reactions involving p-cresol and acetic anhydride or acetic acid, typically catalyzed by an acid .

Research indicates that p-tolyl acetate exhibits low toxicity and is generally recognized as safe for use in consumer products. Studies have evaluated its potential genotoxicity, reproductive toxicity, and local respiratory toxicity, concluding that it does not pose significant health risks at typical exposure levels . Furthermore, it has been found in various natural sources, including certain fruits like Mangifera indica (mango), indicating its presence in natural biological systems .

The synthesis of p-tolyl acetate can be achieved through several methods:

  • Esterification: The most common method involves reacting p-cresol with acetic anhydride or acetic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield p-tolyl acetate.
  • Fries Rearrangement: As mentioned earlier, this method involves the rearrangement of p-tolyl acetate using aluminum chloride as a catalyst under specific conditions to produce different hydroxyketones.
  • Transesterification: Another approach includes the transesterification of other esters with p-cresol under suitable catalytic conditions .

p-Tolyl acetate has diverse applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Flavoring Agent: It serves as a flavoring agent in food products.
  • Solvent: It is utilized as a solvent in chemical processes and formulations.
  • Chemical Intermediate: p-Tolyl acetate acts as an intermediate in the synthesis of other organic compounds .

Studies on p-tolyl acetate have focused on its interactions with biological systems and consumer products. Its low toxicity profile suggests minimal risk when used within recommended concentrations in fragrances and cosmetics. Additionally, research has assessed its potential for skin sensitization, confirming that it does not exhibit significant allergenic properties .

Several compounds share structural similarities with p-tolyl acetate, including:

Compound NameChemical FormulaKey Characteristics
o-Tolyl acetateC₉H₁₀O₂Isomer with similar properties; different odor profile.
Ethyl acetateC₄H₈O₂Common solvent; more volatile than p-tolyl acetate.
Methyl benzoateC₈H₈O₂Used as a fragrance; different functional group arrangement.

p-Tolyl acetate stands out due to its unique aromatic properties and lower volatility compared to ethyl acetate, making it more suitable for fragrance applications without rapid evaporation . Its distinct odor profile also differentiates it from other similar esters, contributing to its specific uses in flavoring and perfumery.

Reaction of p-Cresol with Acetyl Chloride

The direct O-acylation of p-cresol with acetyl chloride represents the most straightforward route to p-tolyl acetate. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetyl chloride. Key studies demonstrate that the reaction rate is influenced by the electronic effects of substituents on the aromatic ring. For instance, competitive O-acylation experiments between phenol and p-cresol revealed a relative rate constant ($$k_{rel}$$) of 0.37–1.74, depending on the molar ratio of reactants [1]. The enhanced reactivity of p-cresol compared to phenol arises from the electron-donating methyl group, which increases the nucleophilicity of the phenolic oxygen [1].

A critical aspect of this reaction is its first-order dependency on phenol concentration, as evidenced by kinetic studies (Table 1). When the p-cresol-to-phenol ratio was varied from 1:1 to 4:1, the observed $$k_{rel}$$ values remained consistent with a mechanism involving a rate-determining step dominated by the nucleophilic attack of the phenoxide ion on acetyl chloride [1].

Table 1: Competitive O-acylation kinetics of phenol and p-cresol with acetyl chloride [1]

Phenol:p-Cresol RatioObserved $$k_{rel}$$Theoretical $$k_{rel}$$ (1st-order)
4:10.371.48
3:10.581.74

Role of Catalysts in Esterification

Traditional methods often employ acid catalysts to accelerate the acetylation process. While early procedures used mineral acids like sulfuric acid, contemporary approaches leverage controlled reaction conditions to minimize side reactions. The formation of an ion-pair intermediate between the phenoxide ion and the acylating agent has been proposed as a key mechanistic step, with the reaction occurring at the interface of organic and aqueous layers [1]. This hypothesis is supported by the negligible impact of solvent polarity on reaction rates in biphasic systems.

Advanced Catalytic Approaches

Zeolite-Catalyzed Reactions

Although zeolites are not explicitly documented in the provided sources for p-tolyl acetate synthesis, analogous esterification systems using aluminosilicate catalysts suggest potential applications. Metal-exchanged montmorillonite nanoclays, such as Al³⁺-montmorillonite, have shown remarkable efficacy in related esterifications, achieving yields exceeding 80% under optimized conditions [3]. These materials provide Brønsted and Lewis acid sites that facilitate proton transfer and stabilize transition states during acyl-oxygen bond formation.

Trifluoromethanesulfonic Acid (TfOH) Systems

The use of 1% TfOH in acetonitrile represents a significant advancement in O-acylation methodology. This catalytic system enables quantitative yields of p-tolyl acetate at ambient temperature (20°C) within one hour [2]. The superior performance of TfOH stems from its strong protonating ability, which enhances the electrophilicity of acetyl chloride while minimizing hydrolysis side reactions. A typical procedure involves:

  • Dissolving p-cresol (0.28 mmol) and acetyl chloride (0.84 mmol) in TfOH/CH₃CN
  • Stirring the mixture at 20°C for 60 minutes
  • Quenching with cold water followed by ethyl acetate extraction [2]

This method’s efficiency is attributed to the synergistic combination of TfOH’s acidity and acetonitrile’s polar aprotic nature, which stabilizes charged intermediates.

Novel Synthetic Strategies

Multi-Component Reactions

Emerging approaches explore one-pot systems combining p-cresol, acetyl donors, and auxiliary reagents. While specific examples for p-tolyl acetate are not detailed in the literature reviewed, analogous esterification reactions using mixed anhydrides or in situ acyl transfer agents suggest promising directions. Such systems could potentially reduce step count and improve atom economy.

Photochemical and Radical Pathways

Radical-mediated acetylation remains largely unexplored for phenolic esters. However, UV-initiated processes using photoactive catalysts like eosin Y or transition-metal complexes may offer routes to bypass traditional activation barriers. Computational studies predict that visible-light-driven electron transfer could facilitate the generation of acylium ions under mild conditions, though experimental validation for p-tolyl acetate synthesis is currently lacking.

Physical Description

Clear, colourless liquid, strong floral odou

XLogP3

2.1

Boiling Point

212.5 °C

Density

1.044-1.052

LogP

2.11 (LogP)
2.11

UNII

42I5PWW20C

GHS Hazard Statements

Aggregated GHS information provided by 1737 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

140-39-6

Wikipedia

P-cresyl acetate

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Repellants
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Acetic acid, 4-methylphenyl ester: ACTIVE

Dates

Modify: 2023-08-15

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